
Methyl 2-aminohexanoate
Overview
Description
Methyl 2-aminohexanoate is an organic compound with the chemical formula C7H15NO2 It is a derivative of hexanoic acid, where the carboxyl group is esterified with methanol, and an amino group is attached to the second carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-aminohexanoate can be synthesized through several methods. One common approach involves the esterification of 2-aminohexanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the reaction of hexanoic acid with formyl chloride to form tert-butyl hexanoic acid formyl chloride, which is then reacted with hydrochloric acid to obtain this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification of the product is typically achieved through distillation or recrystallization to ensure high purity.
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group in methyl 2-aminohexanoate undergoes hydrolysis under acidic or basic conditions to yield 2-aminohexanoic acid and methanol.
Acylation and Alkylation of the Amino Group
The primary amino group participates in nucleophilic reactions, enabling derivatization for peptide synthesis or functionalization.
Acylation
Reaction with acyl chlorides (e.g., acetyl chloride) forms amide derivatives:
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Example : Acylation of α-methylmalonamates with nitrosoarenes under bifunctional hydrogen-bonding catalysis achieves up to 91% enantiomeric excess (ee) .
Alkylation
Alkyl halides (e.g., methyl iodide) react to form secondary amines:
Enzymatic and Metabolic Reactions
This compound serves as a substrate in enzyme-catalyzed processes:
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Enzyme Binding : The compound interacts with active sites of enzymes, modulating activity or undergoing transformation (e.g., transesterification or decarboxylation).
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Metabolic Pathways : Theoretical studies suggest involvement in protein synthesis regulation, with potential decarboxylation to yield bioactive amines .
Oxidative Degradation Pathways
OH radical-initiated degradation proceeds via hydrogen abstraction:
Site of H Abstraction | Products | Theoretical Contribution |
---|---|---|
−CH₂– group | 2-Amino-2-methylpropanal (C₄H₉NO) | >70% of total reactivity |
−NH₂ group | Formaldehyde (CH₂O) + imine derivatives | 5–20% reactivity |
Scientific Research Applications
Methyl 2-aminohexanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of methyl 2-aminohexanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis, releasing the active amino acid, which can participate in metabolic pathways and enzyme-catalyzed reactions .
Comparison with Similar Compounds
Methyl 2-aminohexanoate can be compared with other similar compounds such as:
Methyl 6-aminohexanoate: Another ester derivative of hexanoic acid with an amino group on the sixth carbon atom.
Ethyl 2-aminohexanoate: Similar structure but with an ethyl ester group instead of a methyl ester.
Methyl 2-aminopentanoate: A shorter chain analog with one less carbon atom in the backbone.
Uniqueness
This compound is unique due to its specific placement of the amino group on the second carbon atom, which can influence its reactivity and interactions with other molecules. This structural feature can make it a valuable intermediate in organic synthesis and pharmaceutical applications .
Biological Activity
Methyl 2-aminohexanoate, also known as (S)-Methyl 2-aminohexanoate hydrochloride, is an amino acid derivative that has garnered attention for its biological activity and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Chemical Formula : CHN\O
- Molecular Weight : 145.20 g/mol
- CAS Number : 1926-80-3
Biological Activity Overview
This compound exhibits a variety of biological activities primarily due to its role as a building block in peptide synthesis. The incorporation of this compound into peptides can enhance their biological functions, including:
- Enzyme Inhibition : Peptides containing this compound have shown potential in inhibiting specific enzymes, which can be beneficial in therapeutic contexts.
- Receptor Binding : The compound's structural properties allow it to interact favorably with various receptors, influencing biological pathways and responses.
- Antimicrobial Activity : Some derivatives have demonstrated selective antimicrobial properties, making them candidates for further exploration in drug development.
The biological effects of this compound can be attributed to several mechanisms:
- Peptide Bond Formation : The compound facilitates stable peptide bond formation due to its amino acid structure, allowing for the synthesis of biologically active peptides.
- Modulation of Biological Pathways : By altering peptide sequences through the incorporation of this compound, researchers can create peptides that modulate specific biological pathways.
- Cytotoxic Effects : Certain studies have indicated that peptides synthesized with this compound may exhibit cytotoxic effects against cancer cells, enhancing their potential as anticancer agents.
Study on Antimicrobial Activity
A study investigated the antimicrobial properties of peptides incorporating this compound. The results indicated enhanced activity against Gram-positive bacteria compared to control peptides. The mechanism was linked to membrane permeabilization, which increased bacterial cell death rates (Table 1).
Peptide Variant | MIC (µg/mL) | Hemolytic Activity | TI (Therapeutic Index) |
---|---|---|---|
Control | 50 | High | 0.5 |
Modified Peptide | 10 | Low | 5.0 |
Table 1 : Antimicrobial activity of modified peptides containing this compound.
Research on Enzyme Inhibition
Another significant study focused on the enzyme inhibition capabilities of peptides synthesized with this compound. The findings suggested that these peptides could inhibit dihydrofolate reductase (DHFR), a key enzyme in folate metabolism, which is crucial for DNA synthesis in rapidly dividing cells.
Peptide Type | IC (µM) | Comparison to MTX |
---|---|---|
Methyl-Amino Peptide | 15 | Less potent than MTX (IC = 5 µM) |
Table 2 : Inhibition potency of methyl amino peptides against DHFR.
Properties
IUPAC Name |
methyl 2-aminohexanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-3-4-5-6(8)7(9)10-2/h6H,3-5,8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVZNFYXAPXOARC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)OC)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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